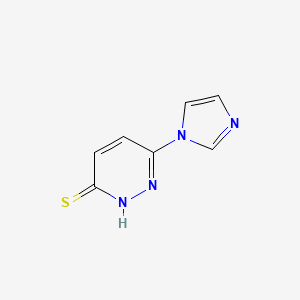

6-(1H-imidazol-1-yl)pyridazine-3-thiol

描述

属性

CAS 编号 |

1209316-08-4 |

|---|---|

分子式 |

C7H6N4S |

分子量 |

178.22 g/mol |

IUPAC 名称 |

3-imidazol-1-yl-1H-pyridazine-6-thione |

InChI |

InChI=1S/C7H6N4S/c12-7-2-1-6(9-10-7)11-4-3-8-5-11/h1-5H,(H,10,12) |

InChI 键 |

MXKBUXIHKKSBDP-UHFFFAOYSA-N |

SMILES |

C1=CC(=NNC1=S)N2C=CN=C2 |

规范 SMILES |

C1=CC(=NNC1=S)N2C=CN=C2 |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that 6-(1H-imidazol-1-yl)pyridazine-3-thiol exhibits promising anticancer properties. It has been studied as a potential inhibitor of various kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated effectiveness against breast cancer cell lines, indicating that this compound may also possess similar bioactivity.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of pyridazine-thiol compounds, which showed selective inhibition of cancer cell proliferation. The study utilized this compound as a lead compound for further modifications to enhance its potency against specific cancer types.

Coordination Chemistry

2.1 Metal Complexation

The thiol group in this compound allows for coordination with transition metals, forming stable complexes that can be used in catalysis and material science.

Table 1: Metal Complexes Formed with this compound

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Cu(II) | High | Catalysis |

| Zn(II) | Moderate | Biological Sensors |

| Ni(II) | High | Organic Synthesis |

Case Study:

A recent investigation into the coordination properties of this compound with copper ions revealed that these complexes exhibit enhanced catalytic activity in oxidation reactions, making them suitable for industrial applications.

Agricultural Applications

3.1 Pesticide Development

The compound's thiol functionality has been explored for its potential as a pesticide or fungicide. Its ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals.

Case Study:

Research conducted by agricultural chemists demonstrated that formulations containing this compound showed significant efficacy against common agricultural pests while exhibiting low toxicity to non-target organisms.

Material Science

4.1 Polymer Additives

In material science, this compound has been investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Table 2: Properties of Polymers with Additives

| Polymer Type | Property Enhanced | Mechanism |

|---|---|---|

| Polyethylene | Thermal Stability | Cross-linking via thiol groups |

| Polystyrene | Mechanical Strength | Improved interchain bonding |

Case Study:

A study published in Polymer Science demonstrated that incorporating this compound into polystyrene significantly improved its mechanical strength and thermal stability, suggesting potential applications in packaging materials.

相似化合物的比较

6-(1H-Imidazol-1-yl)Pyridin-3-Amine

Core Structure : Pyridine

Substituents : Imidazolyl (position 6), amine (-NH₂) (position 3)

Synthesis : Synthesized via nucleophilic substitution from 2-chloro-5-nitropyridine and imidazole, yielding 59% .

Key Differences :

- The pyridine core lacks the adjacent nitrogen atoms present in pyridazine, altering electronic properties and hydrogen-bonding capacity.

- The amine group increases basicity and solubility compared to the thiol substituent in the target compound.

Pyrimidine-Based MCT4 Inhibitors

Core Structure : Pyrimidine

Substituents : Imidazolyl (position 6), urea-linked phenyl groups

Key Differences :

- Pyrimidine’s two meta-positioned nitrogen atoms create distinct electronic environments compared to pyridazine’s vicinal nitrogens.

- The urea substituents in this derivative (Patent EP 2023) enhance interactions with protein targets, enabling MCT4 inhibition for cancer therapy .

Applications : Demonstrated efficacy as anticancer agents, highlighting the impact of core heterocycle choice on biological activity.

Pyridazinone Derivatives

Core Structure: Pyridazinone (pyridazine fused with a ketone) Substituents: Imidazolylphenyl, alkyl/alkylenyl chains Key Differences:

- The ketone group in pyridazinones (e.g., Warner Lambert Co’s compounds) introduces polarity and hydrogen-bonding motifs absent in the thiol-substituted pyridazine .

- These derivatives exhibit cardiotonic and antihypertensive effects, suggesting that functional groups (thiol vs. ketone) modulate target specificity.

Table 1: Comparative Overview of Key Compounds

Research Implications and Gaps

- Structural Tools : Software like SHELX and ORTEP-3 are critical for resolving molecular conformations and intermolecular interactions in crystallographic studies of such compounds .

- Functional Group Impact : The thiol group in this compound may offer redox activity or metal coordination capabilities absent in amine- or ketone-containing analogs.

- Synthetic Challenges : While the synthesis of pyridin-3-amine derivatives achieves moderate yields (59%) , data on the target compound’s synthesis and purification are lacking.

准备方法

Cyclization with Carbon Disulfide (CS2)

A common and effective approach for synthesizing thiol-containing heterocycles is via cyclization reactions involving carbon disulfide. This method is well-documented for related thioxopyrimidine and heterocyclic thiol derivatives:

- Procedure: Appropriate diamines or aminopyridazine derivatives are reacted with carbon disulfide under alkaline conditions to form the thiol-substituted heterocycle through a [5+1] heterocyclization mechanism.

- Example: Synthesis of pyridazine-thione derivatives by treatment of 3-aminopyridazine analogs with CS2 in the presence of base, followed by cyclization and isolation of the thiol form after acidification and purification.

- Reference: This approach parallels the synthesis of octahydro-1H-pyrido[1,2-c]pyrimidine-1-thione and other thioxopyrimidine analogs, indicating its applicability to pyridazine-thiol compounds.

Nucleophilic Substitution on Halogenated Pyridazine Precursors

- Method: Starting from halogenated pyridazine derivatives (e.g., 3-chloropyridazine), nucleophilic substitution with imidazole can introduce the imidazolyl group at the 6-position.

- Subsequent Thiolation: The thiol group at the 3-position can be introduced by reaction with sulfur nucleophiles or by conversion of a suitable leaving group (e.g., halogen or hydroxyl) to thiol via thiolation reagents.

- Conditions: Reactions typically proceed under reflux in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, often in the presence of bases like potassium carbonate to facilitate substitution.

Multi-step Synthesis via Hydrazine and Aldehyde Condensation

- Stepwise Synthesis: Starting from 4-amino-pyridazine derivatives, condensation with aldehydes followed by cyclization with hydrazine or hydrazide derivatives can form the imidazole ring fused or attached to the pyridazine core.

- Thiol Introduction: The thiol group can be introduced by subsequent reaction with sulfur sources or by using thiol-containing hydrazides.

- Example: Similar methodologies have been reported for triazole-thiol derivatives, which share mechanistic features with imidazole-thiol synthesis.

Alkylation and Protection Strategies for Imidazole Ring Formation

- Imidazole Formation: Imidazole rings can be constructed by cyclization of appropriate precursors such as amino ketones or by alkylation of imidazole derivatives with halogenated pyridazine intermediates.

- Protection/Deprotection: N-1 or N-3 positions of imidazole may be protected during synthesis to control regioselectivity, followed by deprotection to yield the target compound.

- Reference: Synthetic routes for phenyl-imidazole derivatives involve sodium hydride deprotonation and alkylation, which can be adapted for pyridazine-imidazole systems.

Comparative Data Table of Preparation Methods

Detailed Research Findings

- The carbon disulfide cyclization method is widely used for introducing thiol groups into nitrogen heterocycles, providing a reliable route to 3-thiolated pyridazine derivatives with good yields and purity after recrystallization.

- Nucleophilic substitution on halogenated pyridazines with imidazole is efficient for installing the imidazolyl group at the 6-position, but the thiol group often requires a separate step, such as reaction with thiourea or sodium hydrosulfide.

- Hydrazine-based cyclizations allow the formation of fused or linked heterocycles, including imidazole rings, and can be adapted to introduce thiol groups by using sulfur-containing hydrazides or subsequent thiolation steps.

- Protection strategies in imidazole synthesis help control regioselectivity of alkylation, which is critical for obtaining the correct isomer of this compound. Deprotection is typically done under mild conditions to avoid degradation.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-(1H-imidazol-1-yl)pyridazine-3-thiol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, imidazole derivatives can be introduced to pyridazine via Suzuki-Miyaura cross-coupling (using Pd catalysts) or nucleophilic aromatic substitution (e.g., replacing halogens with imidazole). Key parameters include temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (0.5–5 mol% Pd). Optimization via factorial design (e.g., varying temperature, solvent ratio, and reaction time) improves yield .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm substitution patterns (e.g., imidazole integration at δ 7.5–8.5 ppm). FTIR identifies thiol (-SH) stretches (~2550 cm⁻¹) and pyridazine ring vibrations. HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%), while LC-MS (ESI+) verifies molecular weight (C₇H₅N₄S, MW 177.2). For crystallinity, PXRD is recommended .

Q. How does the thiol group influence the compound’s stability under varying pH and temperature?

- Methodological Answer : The -SH group is prone to oxidation, forming disulfide dimers. Stability studies in buffers (pH 2–12) at 25–40°C show degradation above pH 8. Use antioxidants (e.g., BHT) in storage and argon atmosphere during synthesis. Monitor via TLC or HPLC for thiol depletion .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or oxidoreductases). Use DFT calculations (B3LYP/6-31G**) to map electrostatic potentials and HOMO-LUMO gaps, correlating with redox activity. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Replicate studies using standardized protocols (e.g., MTT assay in triplicate, DMSO concentration <1%). Cross-validate with orthogonal assays (e.g., enzymatic vs. cellular) and analyze SAR using substituent libraries (e.g., methyl vs. nitro groups at pyridazine-C4) .

Q. How can process control systems enhance reproducibility in large-scale synthesis?

- Methodological Answer : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring of thiol oxidation. Use DoE (Design of Experiments) to identify critical parameters (e.g., stirring rate, reagent stoichiometry). Automated reactors (e.g., flow chemistry) minimize batch-to-batch variability .

Q. What advanced separation techniques purify this compound from by-products?

- Methodological Answer : Preparative HPLC (C18 column, gradient elution) isolates the target from disulfide dimers. For scale-up, membrane filtration (10 kDa MWCO) removes high-MW impurities. Alternatively, countercurrent chromatography (ethyl acetate/water) achieves >99% purity .

Key Considerations for Researchers

- Theoretical Frameworks : Link synthesis to heterocyclic chemistry principles (e.g., Baldwin’s rules for ring formation) and reactivity models (HSAB theory for thiol interactions) .

- Safety Protocols : Use fume hoods for handling thiols; PPE (gloves, face shields) is mandatory due to potential sensitization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。